molecular formula C5H4ClNO2S B14128238 4-Chloro-2-methyl-5-thiazolecarboxylic acid CAS No. 933687-06-0

4-Chloro-2-methyl-5-thiazolecarboxylic acid

Cat. No.: B14128238
CAS No.: 933687-06-0
M. Wt: 177.61 g/mol
InChI Key: DPJZGYPTUPSVHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-thiazolecarboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-thiazolecarboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-thiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-thiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular processes by forming stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylic acid
  • 4-Methylthiazole-5-carboxylic acid
  • 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-Chloro-2-methyl-5-thiazolecarboxylic acid is unique due to the presence of a chlorine atom at the C-4 position, which enhances its reactivity and potential biological activities compared to other similar compounds. The methyl group at the C-2 position also contributes to its distinct chemical properties and reactivity patterns .

Properties

CAS No.

933687-06-0

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

4-chloro-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4ClNO2S/c1-2-7-4(6)3(10-2)5(8)9/h1H3,(H,8,9)

InChI Key

DPJZGYPTUPSVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)Cl

Origin of Product

United States

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